5-(1-(2,4-Dichlorophenoxy)ethyl)-1,3,4-oxadiazol-2(3H)-one

Description

Chemical Identity and Structural Characteristics

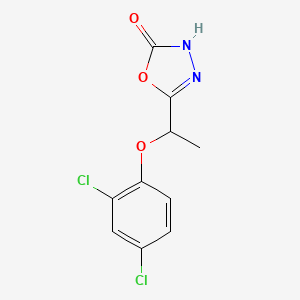

The molecular formula of 5-(1-(2,4-Dichlorophenoxy)ethyl)-1,3,4-oxadiazol-2(3H)-one is C₁₀H₈Cl₂N₂O₃ , with a molar mass of 275.09 g/mol . The compound’s structure comprises two distinct moieties:

- 1,3,4-Oxadiazol-2(3H)-one ring : A five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The oxadiazolone system is stabilized by conjugation, with the lactam group (C=O) contributing to its electrophilic reactivity.

- 2,4-Dichlorophenoxyethyl side chain : A phenoxy group substituted with chlorine atoms at the 2- and 4-positions, linked to the oxadiazolone ring via an ethyl bridge. This moiety is structurally analogous to 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide.

Key Structural Features:

- Stereochemistry : The ethyl bridge introduces a chiral center at the carbon atom connecting the phenoxy group to the oxadiazolone ring. However, synthetic routes often yield racemic mixtures unless enantioselective methods are employed.

- Electrophilic Sites : The carbonyl group (C=O) and the electron-deficient oxadiazole ring make the compound reactive toward nucleophiles, enabling derivatization at multiple positions.

- Hydrogen Bonding : The lactam NH and carbonyl oxygen participate in intermolecular hydrogen bonding, influencing crystallinity and solubility.

Table 1: Comparative Structural Analysis of Related Oxadiazole Derivatives

| Compound | Molecular Formula | Key Substituents | Biological Activity |

|---|---|---|---|

| 5-(1-(2,4-Dichlorophenoxy)ethyl)-1,3,4-oxadiazol-2(3H)-one | C₁₀H₈Cl₂N₂O₃ | 2,4-Dichlorophenoxyethyl, oxadiazolone | Herbicidal, antiproliferative |

| Oxadiazon | C₁₅H₁₈Cl₂N₂O₃ | 2,4-Dichloro-5-isopropoxyphenyl, tert-butyl | Herbicidal |

| 3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline | C₉H₉N₃O | Methyl-oxadiazole, aniline | Antimicrobial |

Historical Context of Phenoxyethyl-Oxadiazolone Derivatives

The development of 5-(1-(2,4-Dichlorophenoxy)ethyl)-1,3,4-oxadiazol-2(3H)-one is rooted in two historical trajectories:

- Phenoxy Herbicides : The discovery of 2,4-D in the 1940s revolutionized weed control by selectively targeting dicot plants while sparing monocot crops. Its mode of action, mimicking natural auxins to disrupt plant growth, inspired derivatives with enhanced stability and specificity. The incorporation of dichlorophenoxy groups into heterocyclic frameworks, such as oxadiazoles, emerged as a strategy to modulate bioavailability and environmental persistence.

- Oxadiazole Chemistry : First synthesized in the late 19th century, oxadiazoles gained prominence in the 1950s as scaffolds for agrochemicals and pharmaceuticals. Their synthetic versatility—enabling substitutions at multiple positions—facilitated the design of compounds with tailored properties. The fusion of oxadiazolone rings with phenoxyethyl chains represents a convergence of these two research domains.

Significance in Heterocyclic and Agrochemical Research

The compound’s dual functionality—combining a herbicidal phenoxy group with a bioactive oxadiazolone core—has spurred investigations into its applications:

Medicinal Chemistry:

- Antiproliferative Effects : Oxadiazoles are known to inhibit enzymes such as tubulin polymerases and topoisomerases, suggesting potential anticancer applications. Preliminary studies on structurally similar compounds show activity against breast and colon cancer cell lines.

- Antimicrobial Properties : The electron-deficient oxadiazole ring interacts with bacterial cell membranes, disrupting lipid bilayers and protein synthesis.

Synthetic Pathways :

The compound is typically synthesized through cyclocondensation reactions. A representative route involves:

- Step 1 : Reaction of 2,4-dichlorophenoxyethyl hydrazide with triphosgene to form the oxadiazolone ring.

- Step 2 : Purification via recrystallization from ethanol or toluene, yielding a white crystalline solid.

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous toluene | Minimizes side reactions |

| Temperature | 80–100°C | Accelerates cyclization |

| Catalyst | Potassium carbonate | Enhances deprotonation |

Properties

CAS No. |

96104-44-8 |

|---|---|

Molecular Formula |

C10H8Cl2N2O3 |

Molecular Weight |

275.08 g/mol |

IUPAC Name |

5-[1-(2,4-dichlorophenoxy)ethyl]-3H-1,3,4-oxadiazol-2-one |

InChI |

InChI=1S/C10H8Cl2N2O3/c1-5(9-13-14-10(15)17-9)16-8-3-2-6(11)4-7(8)12/h2-5H,1H3,(H,14,15) |

InChI Key |

SBGKXQWNANNUDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NNC(=O)O1)OC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-(1-(2,4-Dichlorophenoxy)ethyl)-1,3,4-oxadiazol-2(3H)-one typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with ethyl chloroformate to introduce the ethyl group, resulting in the formation of the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

5-(1-(2,4-Dichlorophenoxy)ethyl)-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the 2,4-dichlorophenoxy group can be replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(1-(2,4-Dichlorophenoxy)ethyl)-1,3,4-oxadiazol-2(3H)-one has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(1-(2,4-Dichlorophenoxy)ethyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Herbicidal Analogues: Oxadiargyl

Oxadiargyl (3-[2,4-dichloro-5-(2-propynyloxy)phenyl]-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one) shares structural similarities with the target compound, particularly in the dichlorophenyl group. Key differences include:

- Substituents: Oxadiargyl features a tert-butyl group at the 5-position and a propynyloxy group at the 2,4-dichlorophenyl ring, while the target compound has an ethyl-linked dichlorophenoxy group.

- Physicochemical Properties : Oxadiargyl’s log P (3.70) reflects high hydrophobicity, contributing to its efficacy as a soil-applied herbicide. The target compound’s ethyl group may slightly reduce log P compared to oxadiargyl but retains significant lipophilicity for membrane penetration .

Table 1: Comparison with Herbicidal Oxadiazolones

| Compound | Substituents (5-position) | log P | Water Solubility | Primary Application |

|---|---|---|---|---|

| Oxadiargyl | tert-Butyl, propynyloxy | 3.70 | Low | Herbicide |

| Target Compound | 2,4-Dichlorophenoxyethyl | ~3.5* | Moderate** | Under investigation |

Estimated based on structural similarity. *Influenced by the absence of ionizable groups.

FAAH Inhibitors: Piperazine Derivatives

Compounds like 5-(2,4-difluorophenoxy)-3-(4-(2-(piperazin-1-yl)ethoxy)phenyl)-1,3,4-oxadiazol-2(3H)-one (24) highlight the role of ionizable groups:

- Aqueous Solubility : The piperazine moiety in derivative 24 enhances solubility (>10 mg/mL) via protonation at physiological pH, enabling peripheral FAAH inhibition without CNS penetration.

- Activity: Retains FAAH IC₅₀ values <10 nM, with >90% hepatic enzyme inhibition in mice. In contrast, the target compound’s non-ionizable ethyl group likely reduces solubility, limiting systemic distribution .

Table 2: Solubility and Activity of FAAH-Targeting Oxadiazolones

| Compound | Ionizable Group | Aqueous Solubility | FAAH IC₅₀ (nM) | Peripheral Selectivity |

|---|---|---|---|---|

| Derivative 24 | Piperazine | >10 mg/mL | <10 | Yes |

| Target Compound | None | <1 mg/mL* | N/A | Unlikely |

*Predicted based on hydrophobicity.

Melatonin Receptor Agonists

5-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2(3H)-one (Compound 1) demonstrates nanomolar affinity for MT₁/MT₂ receptors (Ki = 35 nM and 4 nM, respectively). Structural distinctions include:

- Pharmacophore: Compound 1’s indoleethyl group is critical for receptor binding, whereas the target compound’s dichlorophenoxy group may favor different targets (e.g., herbicide or antimicrobial).

- CNS Permeation: Lipophilic substituents (e.g., tert-butyl) improve blood-brain barrier penetration but reduce receptor affinity. The target compound’s dichlorophenoxyethyl group may similarly limit CNS activity .

Antimicrobial Oxadiazolones

Derivatives like 5-(1-/2-naphthyloxymethyl)-1,3,4-oxadiazol-2(3H)-ones exhibit broad-spectrum activity against S. aureus and E. coli (MIC = 64–256 µg/mL). The dichlorophenoxy group in the target compound could enhance antimicrobial potency due to halogen-driven membrane disruption, though specific data are lacking .

Research Findings and Implications

- Herbicidal Potential: Structural alignment with oxadiargyl suggests the target compound may act as a PPO inhibitor, but in vivo validation is required .

- Solubility Limitations : The absence of ionizable groups likely restricts aqueous solubility, necessitating formulation optimization for agricultural or therapeutic use .

- Target Specificity: Unlike indole-based melatonin agonists, the dichlorophenoxy group may confer selectivity toward non-CNS targets, such as plant enzymes or microbial proteins .

Biological Activity

The compound 5-(1-(2,4-Dichlorophenoxy)ethyl)-1,3,4-oxadiazol-2(3H)-one is an oxadiazole derivative that has garnered attention in various fields, particularly in agrochemistry and medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The molecular formula of 5-(1-(2,4-Dichlorophenoxy)ethyl)-1,3,4-oxadiazol-2(3H)-one is with a molecular weight of approximately 299.16 g/mol. The compound features a dichlorophenoxyethyl group attached to the oxadiazole ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H12Cl2N2O3 |

| Molecular Weight | 299.16 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Herbicidal Activity

Research indicates that oxadiazole derivatives, including the compound , exhibit significant herbicidal properties. The presence of the 2,4-dichlorophenoxy moiety enhances the herbicidal activity by interfering with plant growth processes. Studies have shown that these compounds can act as safeners in herbicide formulations, protecting crops from the phytotoxic effects of herbicides like glyphosate and others.

Antimicrobial Properties

In addition to herbicidal activity, 5-(1-(2,4-Dichlorophenoxy)ethyl)-1,3,4-oxadiazol-2(3H)-one has demonstrated antimicrobial properties against various pathogens. For instance:

- Bacterial Activity : The compound exhibits inhibitory effects against Gram-positive and Gram-negative bacteria.

- Fungal Activity : It has shown effectiveness against certain fungal strains, making it a candidate for agricultural fungicides.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may possess cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells while sparing normal cells. Further research is required to elucidate the specific pathways involved.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Herbicidal | Effective against various weeds |

| Antimicrobial | Active against specific bacteria and fungi |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study 1: Herbicide Safener Application

A study conducted by researchers evaluated the effectiveness of 5-(1-(2,4-Dichlorophenoxy)ethyl)-1,3,4-oxadiazol-2(3H)-one as a safener in glyphosate formulations. Results indicated that crops treated with this compound showed improved tolerance to glyphosate without significant yield loss compared to untreated controls.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, indicating its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.